molecular formula C12H10ClNO2 B6346226 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1245032-24-9

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346226
CAS RN: 1245032-24-9
M. Wt: 235.66 g/mol
InChI Key: QHUAGPUVIZSZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde (CPCO) is a synthetic molecule with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in a variety of experiments and processes, from synthesizing new molecules to studying biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, showcasing its utility in creating structurally diverse heterocycles. This process involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization (Potkin, Petkevich, & Kurman, 2009).

Molecular Rearrangements

Research has also explored the molecular rearrangements of related compounds, indicating potential pathways for the modification of the core structure of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde. Such rearrangements are essential for the synthesis of novel compounds with potential applications in medicinal chemistry and material science (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).

Ring Transformations

The compound's structural motif has been involved in ring transformations, highlighting its versatility in accessing a range of heterocyclic architectures. For instance, studies on similar chloro-aldehydes have shown their reactivity towards amines, hydrazines, and hydroxylamine, leading to the formation of triazole derivatives and discussing the mechanisms underlying these transformations (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).

Synthesis of Bicyclic Oxazolidines

Moreover, the structural framework of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde facilitates the synthesis of novel bicyclic oxazolidines, demonstrating the compound's utility in constructing complex molecular structures with potential applications in various fields, including optoelectronics and pharmacology (Abbas et al., 2018).

properties

IUPAC Name

5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-9(5-8(7)2)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUAGPUVIZSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.